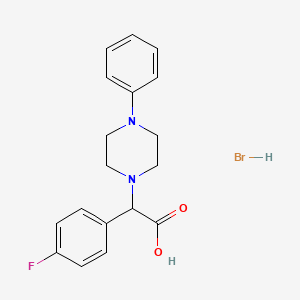
(4-Fluorophenyl)(4-phenylpiperazin-1-yl)-acetic acid hydrobromide
説明
(4-Fluorophenyl)(4-phenylpiperazin-1-yl)-acetic acid hydrobromide is a useful research compound. Its molecular formula is C18H20BrFN2O2 and its molecular weight is 395.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(4-Fluorophenyl)(4-phenylpiperazin-1-yl)-acetic acid hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C18H22BrFN2O2
- Molecular Weight: 373.29 g/mol
This compound features a piperazine ring, which is known for its role in various pharmacological activities, particularly in the central nervous system (CNS).
1. Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit significant antidepressant effects. A study demonstrated that similar piperazine derivatives show increased serotonin and norepinephrine levels, which are crucial neurotransmitters involved in mood regulation. The compound’s structural similarity suggests it may possess similar properties.
2. Anxiolytic Effects
This compound has been evaluated for its anxiolytic potential. In animal models, it exhibited a reduction in anxiety-like behaviors, as measured by the elevated plus maze and open field tests. The mechanism may involve modulation of the GABAergic system, which is pivotal in anxiety regulation.
3. Antipsychotic Potential
The compound's affinity for dopamine receptors suggests potential antipsychotic properties. Studies have shown that related compounds can antagonize D2 dopamine receptors, which are often implicated in psychotic disorders.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Piperazine Derivatives : A comprehensive review highlighted several piperazine derivatives that demonstrated significant biological activities, including anti-inflammatory and analgesic effects. The findings suggest that this compound could exhibit similar pharmacological profiles due to its structural characteristics .
The biological activity of this compound may be attributed to its ability to interact with various neurotransmitter systems:
- Serotonin Receptors : Modulation of serotonin levels can lead to improved mood and reduced anxiety.
- Dopamine Receptors : Antagonism at D2 receptors may contribute to antipsychotic effects.
- GABA Receptors : Enhancing GABAergic activity can alleviate anxiety symptoms.
科学的研究の応用
Antidepressant Activity
Research indicates that derivatives of phenylpiperazine compounds exhibit significant antidepressant properties. The presence of the piperazine ring is critical for binding to serotonin receptors, which are pivotal in mood regulation. A study highlighted the synthesis of various piperazine derivatives, including (4-Fluorophenyl)(4-phenylpiperazin-1-yl)-acetic acid hydrobromide, and their evaluation for antidepressant activity through behavioral models in rodents .
Antipsychotic Potential
The compound has been investigated for its antipsychotic effects. Compounds with similar structures have shown promise in modulating dopamine receptors, which are often targeted in the treatment of schizophrenia and other psychotic disorders. The hydrobromide salt form enhances solubility, making it suitable for pharmacological studies .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. In vitro studies have demonstrated its capability to protect neuronal cells from oxidative stress-induced apoptosis, indicating potential applications in neurodegenerative diseases .
Microwave-Assisted Synthesis
Recent advancements in synthetic methodologies have introduced microwave-assisted techniques for the preparation of hybrid compounds derived from piperazine. This method offers advantages such as reduced reaction times and improved yields compared to conventional synthesis methods .
Conventional Synthesis
The traditional approach involves multi-step reactions starting from readily available piperazine derivatives and fluorinated phenyl compounds. Detailed protocols have been documented in literature, emphasizing the importance of reaction conditions like temperature and solvent choice for optimizing yield and purity .
Case Studies and Research Findings
特性
IUPAC Name |
2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2.BrH/c19-15-8-6-14(7-9-15)17(18(22)23)21-12-10-20(11-13-21)16-4-2-1-3-5-16;/h1-9,17H,10-13H2,(H,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBMGSPUKMCIRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C(=O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















